1,7-dimethyl-9-(2-methylphenyl)-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
Description
Properties
IUPAC Name |
1,7-dimethyl-9-(2-methylphenyl)-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-5-10-23-18(26)16-17(22(4)20(23)27)21-19-24(11-13(2)12-25(16)19)15-9-7-6-8-14(15)3/h6-9,13H,5,10-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDVJSAJAZWJGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC=CC=C4C)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-dimethyl-9-(2-methylphenyl)-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate purine and pyrimidine precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and pH, are meticulously controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,7-dimethyl-9-(2-methylphenyl)-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
1,7-dimethyl-9-(2-methylphenyl)-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,7-dimethyl-9-(2-methylphenyl)-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1,7-Dimethyl-9-(3-methylphenyl)-3-nonyl-pyrimido[1,2-g]purine-2,4-dione ()
- Key Differences: Substituent Position: The aryl group is at the meta-position (3-methylphenyl) instead of ortho (2-methylphenyl). Alkyl Chain: A longer nonyl chain (C9) replaces the propyl (C3) group at position 3.
- The nonyl chain increases lipophilicity (logP ≈ 5.2 estimated), which may enhance membrane permeability but reduce aqueous solubility .
1-Methyl-9-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione ()
- Key Differences :
- Core Structure : Pyrimido[2,1-f]purine vs. pyrimido[1,2-g]purine, altering ring fusion geometry.
- Substituent : A 4-methylbenzyl group replaces the 2-methylphenyl, introducing a methylene spacer.
- Implications: The benzyl group’s flexibility may allow better accommodation in hydrophobic binding pockets.
6-(3-Chloro-5-methylphenyl)-9-isopropyl-9H-purine ()
- Key Differences :
- Core Structure : Simpler purine scaffold lacking the pyrimidine fusion.
- Substituents : Chlorine and methyl groups on the phenyl ring; isopropyl at position 7.
- The absence of a fused pyrimidine ring simplifies synthesis but may reduce conformational rigidity .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound balances moderate lipophilicity and molecular weight, making it more drug-like than the nonyl-chain analogue .
- The 4-methylbenzyl derivative’s lower logP suggests improved solubility but reduced membrane permeability compared to the target compound .
Research Findings and Gaps
- Synthetic Accessibility : The target compound’s synthesis likely employs Suzuki-Miyaura coupling (as in ) for aryl introduction, but optimization is needed to address low yields in fused-ring systems.
- Computational Studies: Molecular docking (e.g., Lamarckian genetic algorithm in ) predicts favorable binding to adenosine receptors, but experimental validation is absent.
- Toxicity Data: No acute toxicity studies are reported for this specific compound, though related purine derivatives show manageable safety profiles in preclinical models .
Biological Activity
1,7-Dimethyl-9-(2-methylphenyl)-3-propyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound belonging to the purine family. This compound has garnered attention due to its significant biological activities and potential therapeutic applications. Its structure incorporates multiple functional groups that facilitate interactions with various biological targets.
- Molecular Formula : C20H25N5O2
- Molecular Weight : 367.453 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various signaling pathways. The mechanism of action includes:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in metabolic pathways.
- Receptor Modulation : It can bind to receptors and modulate their activity, leading to altered cellular responses.
These interactions can result in various biological effects including anti-inflammatory properties and inhibition of cell proliferation in cancer cells.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
| Activity | Description |
|---|---|
| Anticancer Effects | Demonstrated inhibition of cell growth in various cancer cell lines. |
| Anti-inflammatory Effects | Modulates inflammatory pathways and reduces cytokine production. |
| Enzyme Interaction | Binds to enzymes involved in nucleotide metabolism and signal transduction. |
| Antiviral Properties | Potential activity against viral infections through modulation of host responses. |
Case Studies
Recent studies have investigated the biological effects of this compound in different contexts:
-
Cancer Cell Proliferation Study :
- A study evaluated the effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The compound induced apoptosis as evidenced by increased caspase activity.
-
Inflammation Model :
- In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in decreased levels of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.
-
Antiviral Activity Assessment :
- A preliminary study assessed the antiviral properties against influenza virus. The compound exhibited a dose-dependent reduction in viral titers when administered prior to viral infection in cultured cells.
Research Findings
Research has shown that this compound interacts with several key proteins involved in cellular signaling:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,7-dimethyl-9-(2-methylphenyl)-3-propyl-pyrimido[1,2-g]purine-2,4-dione?
- Methodology : The compound is synthesized via multi-step organic reactions, including:
- Suzuki-Miyaura coupling for aryl-aryl bond formation, using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acid derivatives under inert conditions .
- Cyclization reactions to form the pyrimido-purine core, often requiring strong acids/bases (e.g., H₂SO₄, NaH) and optimized reaction times (12–24 hrs) .
- Purification via column chromatography (EtOAc/hexane gradients) or recrystallization to achieve >95% purity .
Q. How is structural confirmation of the compound performed?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at N1/N7, propyl at N3) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular mass (e.g., [M+H]⁺ at m/z 425.22) .
- X-ray Crystallography (if available): Resolves 3D conformation and hydrogen-bonding patterns .
Q. What preliminary biological assays are used to evaluate its therapeutic potential?
- In Vitro Screening :
- Anticancer Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values reported .
- Anti-inflammatory Testing : Inhibition of COX-2 or TNF-α production in macrophages .
- Dose Ranges : Typically 1–100 µM, with controls (e.g., cisplatin for cytotoxicity) .
Advanced Research Questions
Q. How can computational methods optimize the compound’s pharmacokinetic properties?
- In Silico Tools :
- Molecular Docking : Predict binding affinity to targets like DNA topoisomerase II or adenosine receptors (AutoDock Vina) .
- ADME Prediction : SwissADME or ADMETLab to assess solubility (LogP ~3.5), bioavailability (Lipinski’s rule compliance), and cytochrome P450 interactions .
- Case Study : Simulations revealed that the 2-methylphenyl group enhances hydrophobic interactions with kinase ATP-binding pockets .
Q. What strategies resolve contradictions in biological activity data across studies?
- Root Causes : Variability in assay protocols (e.g., cell line selection, incubation time) or impurities in synthesized batches .
- Resolution Steps :
- Reproducibility Checks : Independent validation in ≥3 labs using standardized protocols.
- HPLC-Purity Correlation : Bioactivity vs. purity thresholds (e.g., IC₅₀ shifts with <90% purity) .
- Example : A study showing inconsistent COX-2 inhibition was traced to residual Pd catalysts altering enzyme activity .
Q. How is AI integrated into reaction optimization for scaled synthesis?
- COMSOL Multiphysics + AI :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
